molecular formula C17H14BrNO5S2 B15242442 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate

Cat. No.: B15242442
M. Wt: 456.3 g/mol
InChI Key: REFCTRHJDBUFOD-UHFFFAOYSA-N
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Description

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate is a complex organic compound that features a benzo[d]thiazole moiety, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then reduced using sodium borohydride . The resulting compound undergoes further functionalization to introduce the bromine and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and methoxy group distinguishes it from other benzo[d]thiazole derivatives, potentially offering unique reactivity and applications .

Properties

Molecular Formula

C17H14BrNO5S2

Molecular Weight

456.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C17H14BrNO5S2/c1-23-13-8-7-11(18)10(15(13)16(20)24-2)9-26(21,22)17-19-12-5-3-4-6-14(12)25-17/h3-8H,9H2,1-2H3

InChI Key

REFCTRHJDBUFOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CS(=O)(=O)C2=NC3=CC=CC=C3S2)C(=O)OC

Origin of Product

United States

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